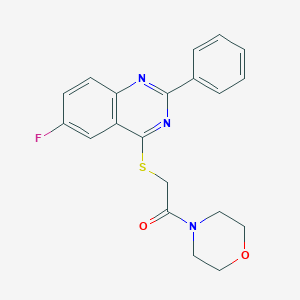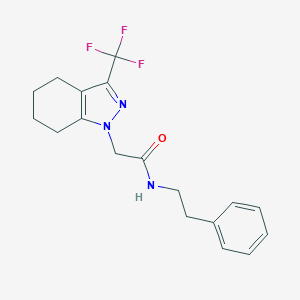![molecular formula C20H21N5O4S B417617 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide](/img/structure/B417617.png)
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide typically involves multiple steps. One common method includes the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with appropriate alkylating agents under alkaline conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzyl group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The triazole ring and the sulfanyl group play crucial roles in these interactions, facilitating the binding to the target molecules. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives such as:
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 3-amino-5-benzyl-4H-1,2,4-triazole
- 1-(4-chlorophenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone Compared to these compounds, 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide exhibits unique properties due to the presence of both the methoxy and nitro groups, which can enhance its biological activity and specificity.
Propriétés
Formule moléculaire |
C20H21N5O4S |
|---|---|
Poids moléculaire |
427.5g/mol |
Nom IUPAC |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H21N5O4S/c1-3-24-18(11-14-7-5-4-6-8-14)22-23-20(24)30-13-19(26)21-16-10-9-15(25(27)28)12-17(16)29-2/h4-10,12H,3,11,13H2,1-2H3,(H,21,26) |
Clé InChI |
VKDGBSZGTHCTJW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)CC3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-{2-Nitrophenyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B417536.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417537.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B417538.png)
![2-[(6-fluoro-2-phenylquinazolin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B417539.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide](/img/structure/B417541.png)
![N-{3-nitro-4-methylphenyl}-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B417542.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B417545.png)
![6-methyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B417547.png)
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B417548.png)
![2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B417550.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B417553.png)
![N-(2-bromo-4,6-difluorophenyl)-2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetamide](/img/structure/B417556.png)
